molecular formula C10H15N5OS B5632928 N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide

N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide

Cat. No. B5632928
M. Wt: 253.33 g/mol
InChI Key: QMDZDXUVGCSRTR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a range of biological activities due to their complex molecular structures, which include pyrazole, thiazole, and acetamide groups. Research in this area often focuses on synthesizing novel derivatives of this compound and evaluating their properties and potential applications.

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives involves multi-step chemical reactions, including the use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization. Coordination complexes with metals like Co(II) and Cu(II) have also been synthesized, demonstrating the compound's versatility in forming various chemical structures (Chkirate et al., 2019).

Molecular Structure Analysis

Single-crystal X-ray crystallography has been employed to determine the solid-state structure of coordination complexes derived from pyrazole-acetamide derivatives. These studies reveal how the amide and pyrazole groups in the molecule interact with metal ions, leading to octahedral and distorted square planar geometries in the resulting complexes (Chkirate et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including coordination with metal ions. The reactivity is influenced by the presence of functional groups like amide and pyrazole, which can engage in coordination and hydrogen bonding, leading to the formation of complex structures with potential antioxidant activity (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazolo[3,4-d]thiazole derivatives have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .

Future Directions

Future research could focus on exploring the biological activity of this compound, particularly its potential as a CDK2 inhibitor. Additionally, studies could be conducted to optimize its synthesis process and to better understand its reactivity .

properties

IUPAC Name

N-[2-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5OS/c1-6-8-9(15(3)14-6)13-10(17-8)12-5-4-11-7(2)16/h4-5H2,1-3H3,(H,11,16)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDZDXUVGCSRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)NCCNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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